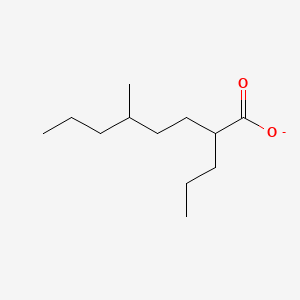![molecular formula C22H16BeN2O2 B13772164 Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
Bis[2-(2-hydroxyphenyl)-pyridine]beryllium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-(2-hydroxyphenyl)-pyridine]beryllium: is a chemical compound belonging to the beryllium complex family. It is known for its blue fluorescence emission and excellent charge transport ability. This compound has gained significant attention due to its high electron mobility and high triplet energy level, making it a valuable material in the field of organic light-emitting diodes (OLEDs) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(2-hydroxyphenyl)-pyridine]beryllium typically involves the reaction of beryllium chloride with 2-(2-hydroxyphenyl)pyridine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
BeCl2+2C11H9NO→Be(C11H8NO)2+2HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity starting materials and optimized reaction conditions. The compound is often purified through sublimation to achieve ultra-pure grade suitable for electronic applications .
化学反応の分析
Types of Reactions: Bis[2-(2-hydroxyphenyl)-pyridine]beryllium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s properties.
Substitution: Substitution reactions involve replacing one or more functional groups in the compound with different groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce compounds with different functional groups .
科学的研究の応用
Chemistry: Bis[2-(2-hydroxyphenyl)-pyridine]beryllium is widely used in the field of chemistry for its unique electronic properties. It serves as a blue fluorescence emitter and is utilized in the development of high-efficiency OLEDs. The compound’s high electron mobility and triplet energy level make it an excellent electron-transporting and hole/exciton-blocking layer material .
Biology and Medicine: While the primary applications of this compound are in electronic devices, its unique properties have also sparked interest in biological and medical research. Researchers are exploring its potential use in bioimaging and as a fluorescent probe for detecting specific biomolecules.
Industry: In the industrial sector, this compound is used in the production of OLEDs for display and lighting applications. Its ability to emit blue fluorescence and transport electrons efficiently makes it a valuable material for creating high-performance electronic devices .
作用機序
The mechanism by which Bis[2-(2-hydroxyphenyl)-pyridine]beryllium exerts its effects is primarily related to its electronic properties. The compound’s high electron mobility allows it to efficiently transport electrons in electronic devices. Additionally, its high triplet energy level enables it to act as an effective hole/exciton-blocking layer, preventing the recombination of electrons and holes and enhancing the efficiency of OLEDs .
類似化合物との比較
- Bis[2-(2-pyridinyl)phenolate]beryllium
- Bis[2-(2-hydroxyphenyl)pyridinato]beryllium
- Bis[2-(2-pyridinyl)phenolato]beryllium (II)
Uniqueness: Bis[2-(2-hydroxyphenyl)-pyridine]beryllium stands out due to its exceptional charge transport ability and high triplet energy level. These properties make it a superior material for use in OLEDs compared to other similar compounds. Its ability to emit blue fluorescence and act as an electron-transporting and hole/exciton-blocking layer further enhances its value in electronic applications .
特性
分子式 |
C22H16BeN2O2 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
beryllium;2-pyridin-2-ylphenolate |
InChI |
InChI=1S/2C11H9NO.Be/c2*13-11-7-2-1-5-9(11)10-6-3-4-8-12-10;/h2*1-8,13H;/q;;+2/p-2 |
InChIキー |
HRQXKKFGTIWTCA-UHFFFAOYSA-L |
正規SMILES |
[Be+2].C1=CC=C(C(=C1)C2=CC=CC=N2)[O-].C1=CC=C(C(=C1)C2=CC=CC=N2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



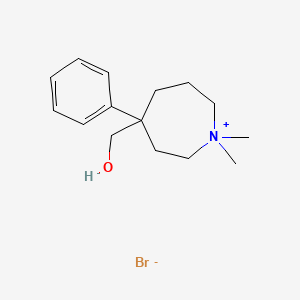
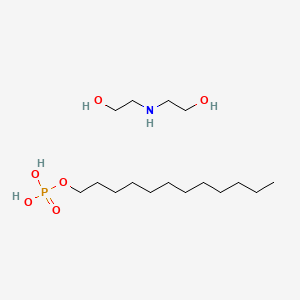
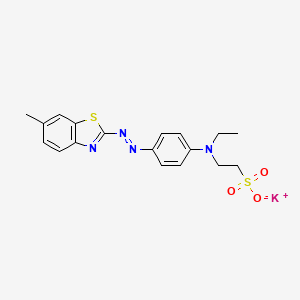
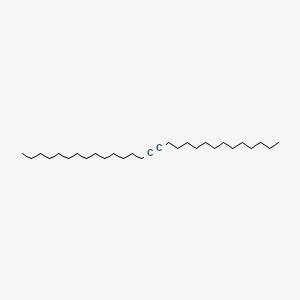
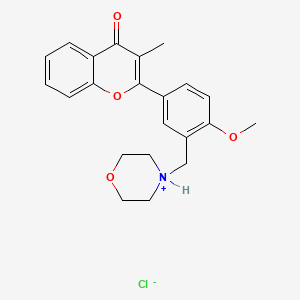
![Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13772125.png)

![methyl (1S,15R,16S,18R,19R,20S)-18-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene-19-carboxylate](/img/structure/B13772137.png)



![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
